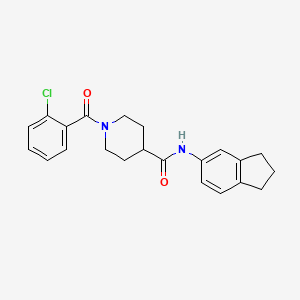

![molecular formula C20H22N4O2 B4631855 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)

2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine involves multi-step organic reactions, starting from base organic acids or esters to the desired oxadiazole derivatives through a series of reactions including esterification, hydrazide formation, and cyclization to form the oxadiazole ring. These syntheses often require the presence of reagents like DMF and sodium hydride to facilitate the reaction and yield the final complex molecules (Khalid et al., 2016).

Molecular Structure Analysis

Molecular structures of related compounds often showcase significant conformational flexibility, allowing for an extended network of intramolecular and intermolecular hydrogen bonds. X-ray diffraction analysis plays a crucial role in determining the precise geometry of these molecules, revealing details such as bond lengths, angles, and the arrangement of functional groups (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine and its analogs can include nucleophilic substitution reactions, where the piperidine or pyridine moieties might act as nucleophiles or electrophiles depending on the reaction conditions. The oxadiazole ring can participate in various chemical transformations, offering pathways to synthesize derivatives with altered chemical and physical properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the oxadiazole, piperidine, and pyridine rings. These properties are critical for determining the compound's application in different fields, such as organic electronics or pharmaceuticals. Crystallography reports provide insights into the arrangement of molecules in the solid state, affecting the material's properties and reactivity (Shen et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the compound's structure. For instance, the presence of the oxadiazole ring can enhance the molecule's electron-accepting ability, making it valuable in the design of organic semiconductors or as part of a ligand system in metal-organic frameworks (MOFs). The interaction of such compounds with metals can lead to the formation of coordination polymers with unique properties and applications in catalysis, gas storage, and separation processes (Jin, You, & Ma, 2019).

Applications De Recherche Scientifique

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds similar to the one , have been identified for their extensive therapeutic potentials. These compounds exhibit a wide range of biological activities due to their ability to interact effectively with different enzymes and receptors. The structural uniqueness of the 1,3,4-oxadiazole ring, featuring pyridine-like nitrogen atoms, facilitates these interactions through various weak bonds, enhancing their bioactivity across a spectrum of medical applications. Notably, research has highlighted their efficacy in treating conditions such as cancer, bacterial and fungal infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. This broad therapeutic range underscores the significance of 1,3,4-oxadiazole derivatives in medicinal chemistry, promoting them as crucial subjects for ongoing scientific exploration aiming at the development of new medications with improved efficacy and reduced toxicity (Verma et al., 2019).

Role in Drug Metabolism and Cytochrome P450 Inhibition

Another important application of derivatives structurally related to 2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is their role in drug metabolism, specifically through the inhibition of cytochrome P450 (CYP) isoforms. These enzymes are crucial for the metabolic processing of a vast array of pharmaceuticals, and their inhibition can significantly affect drug efficacy and safety. By understanding the selectivity and potency of these compounds as inhibitors of specific CYP isoforms, researchers can better predict drug-drug interactions and develop safer therapeutic protocols. The knowledge gained from studying these interactions assists in the rational design of new drugs with minimized adverse effects and optimized pharmacokinetic profiles (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

3-phenyl-5-[[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-2-7-16(8-3-1)20-22-19(26-23-20)14-24-12-6-10-18(13-24)25-15-17-9-4-5-11-21-17/h1-5,7-9,11,18H,6,10,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXTJAQDKNWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CC=C3)OCC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[({1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}oxy)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

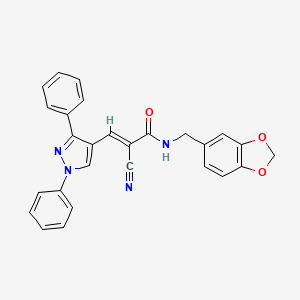

![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)

![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)

![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)

![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

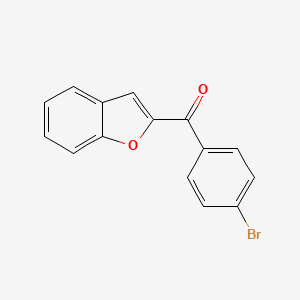

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)

![5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)

![3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4631841.png)

![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)

![4,4-dimethyl-5-(1-naphthoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4631863.png)